molecular formula C10H10Cl2F2O B14047313 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene

1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene

Cat. No.: B14047313
M. Wt: 255.08 g/mol
InChI Key: UTXWAVBIUKCNFE-UHFFFAOYSA-N
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Description

1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a chloropropyl group, and a difluoromethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that have appropriate substituents.

    Alkylation: The chloropropyl group is introduced via alkylation reactions, often using 1-chloropropane and a suitable catalyst.

    Methoxylation: The difluoromethoxy group is added through methoxylation reactions using difluoromethyl ether and a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-Chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene can be compared with similar compounds such as:

    1-Chloro-3-(3-chloropropyl)-4-(fluoromethoxy)benzene: This compound has a similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.

    1-Chloro-3-phenylpropane: Lacks the difluoromethoxy group and has different chemical properties and reactivity.

    3-Chloropropylbenzene: Similar but lacks the additional chloro and difluoromethoxy groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2F2O

Molecular Weight

255.08 g/mol

IUPAC Name

1-chloro-3-(3-chloropropyl)-5-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10Cl2F2O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2

InChI Key

UTXWAVBIUKCNFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Cl)CCCCl

Origin of Product

United States

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